2-(7-Ethyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethanamine
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Overview
Description
2-(7-Ethyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethanamine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications
Preparation Methods
The synthesis of 2-(7-Ethyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethanamine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . This method provides a good yield of the desired indazole derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(7-Ethyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
2-(7-Ethyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethanamine has several scientific research applications:
Medicine: Due to its biological activities, it is explored as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(7-Ethyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(7-Ethyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethanamine can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Imidazole derivatives: These compounds have a different heterocyclic structure but can exhibit similar biological activities.
Tetralin derivatives: These compounds have a similar tetrahydro structure but differ in their functional groups and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H21N3 |
---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
2-(7-ethyl-3-methyl-4,5,6,7-tetrahydroindazol-1-yl)ethanamine |
InChI |
InChI=1S/C12H21N3/c1-3-10-5-4-6-11-9(2)14-15(8-7-13)12(10)11/h10H,3-8,13H2,1-2H3 |
InChI Key |
VALVXJYFOJUCKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC2=C1N(N=C2C)CCN |
Origin of Product |
United States |
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